GK187

Description

Propriétés

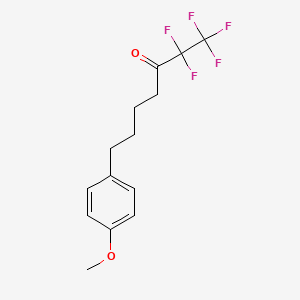

IUPAC Name |

1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDFDPOGZQTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348609 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071001-50-7 | |

| Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of GK187: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GK187 has emerged as a highly potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols for its characterization, and its impact on cellular signaling pathways.

Mechanism of Action: Potent and Selective Inhibition of GVIA iPLA₂

This compound, chemically known as 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one, exerts its biological effects through the direct inhibition of GVIA iPLA₂ (also known as PNPLA9). This enzyme is a key player in membrane phospholipid remodeling and the generation of lipid second messengers by catalyzing the hydrolysis of the sn-2 ester bond of phospholipids, leading to the release of a free fatty acid and a lysophospholipid.

The primary mechanism of action of this compound is its potent and selective inhibition of GVIA iPLA₂. This has been quantified using a mixed micelle-based assay, which measures the enzymatic activity in the presence of varying concentrations of the inhibitor. The potency of this compound is expressed by its XI(50) value, which is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%. This compound is reported to be the most potent and selective GVIA iPLA₂ inhibitor, with an XI(50) value of 0.0001.[1]

Crucially, this compound demonstrates high selectivity for GVIA iPLA₂ over other major human phospholipase A₂ enzymes, including Group IVA cytosolic PLA₂ (GIVA cPLA₂) and Group V secreted PLA₂ (GV sPLA₂).[1] This selectivity is vital for its use as a specific molecular probe to investigate the distinct roles of GVIA iPLA₂ in cellular processes and for the development of targeted therapeutics.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound against various phospholipase A₂ enzymes are summarized in the table below. The data is derived from in vitro mixed micelle-based assays.

| Enzyme Target | Inhibitor | XI(50) | Percent Inhibition (at 0.091 mole fraction) | Reference |

| GVIA iPLA₂ | This compound | 0.0001 | >95% | --INVALID-LINK-- |

| GIVA cPLA₂ | This compound | No significant inhibition | <25% | --INVALID-LINK-- |

| GV sPLA₂ | This compound | No significant inhibition | <25% | --INVALID-LINK-- |

Note: XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%. A lower XI(50) value indicates higher potency.

Experimental Protocols

Mixed Micelle-Based Assay for GVIA iPLA₂ Inhibition

This in vitro assay is a standard method for determining the inhibitory activity of compounds against GVIA iPLA₂.

1. Preparation of Mixed Micelles:

-

A stock solution of the phospholipid substrate, such as 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC), is prepared.

-

A non-ionic surfactant, typically Triton X-100, is used to form mixed micelles with the phospholipid substrate.

-

The inhibitor (this compound) is incorporated into these mixed micelles at various mole fractions.

2. Enzymatic Reaction:

-

The reaction is initiated by adding the purified recombinant GVIA iPLA₂ enzyme to the mixed micelle preparation.

-

The reaction mixture is incubated at a controlled temperature (e.g., 40°C) for a specific duration.

-

The enzyme catalyzes the hydrolysis of the phospholipid substrate, releasing a free fatty acid (e.g., arachidonic acid) and a lysophospholipid.

3. Measurement of Enzyme Activity:

-

The rate of phospholipid hydrolysis is determined by quantifying the amount of radiolabeled fatty acid released from a radiolabeled phospholipid substrate over time.

-

Alternatively, a lipidomics-based approach using liquid chromatography-mass spectrometry (LC-MS) can be employed to measure the formation of the lysophospholipid and free fatty acid products.[2]

4. Determination of XI(50):

-

The enzyme activity is measured at various mole fractions of the inhibitor.

-

The percent inhibition is calculated relative to a control reaction without the inhibitor.

-

The XI(50) value is determined by plotting the percent inhibition against the mole fraction of the inhibitor and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of GVIA iPLA₂ Inhibition by this compound

Caption: Inhibition of GVIA iPLA₂ by this compound blocks the hydrolysis of membrane phospholipids.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for the characterization of a selective enzyme inhibitor like this compound.

Impact on Signaling Pathways

By inhibiting GVIA iPLA₂, this compound effectively blocks the release of arachidonic acid and lysophospholipids from the cell membrane. Arachidonic acid is a crucial precursor for a wide range of bioactive lipid mediators, collectively known as eicosanoids. These include prostaglandins, leukotrienes, and thromboxanes, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These molecules are potent signaling lipids involved in inflammation, immunity, neurotransmission, and other critical cellular functions.

Therefore, the mechanism of action of this compound extends to the modulation of these downstream signaling cascades. By reducing the available pool of free arachidonic acid, this compound can attenuate the production of pro-inflammatory and other signaling eicosanoids. This makes this compound a valuable tool for studying the roles of GVIA iPLA₂-derived lipid mediators in various disease models and a potential therapeutic agent for conditions where GVIA iPLA₂ activity is dysregulated.

Conclusion

This compound is a potent and highly selective inhibitor of GVIA iPLA₂. Its mechanism of action is centered on the direct blockade of the enzyme's catalytic activity, thereby preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid and lysophospholipids. This targeted inhibition allows for the specific investigation of GVIA iPLA₂-mediated signaling pathways and provides a rationale for its exploration as a therapeutic agent in various pathological conditions. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmacological tool.

References

- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate-Specific Inhibition Constants for Phospholipase A2 Acting on Unique Phospholipid Substrates in Mixed Micelles and Membranes Using Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

GK187: A Potent and Selective Inhibitor of Group VIA Calcium-Independent Phospholipase A2 (iPLA2β)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GK187, chemically identified as 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one, has emerged as a highly potent and selective inhibitor of the Group VIA calcium-independent phospholipase A2 (GVIA iPLA2 or iPLA2β). This enzyme plays a crucial role in various cellular processes, including membrane homeostasis, signal transduction, and inflammation, making it a significant target for therapeutic intervention in a range of diseases, particularly neurological disorders. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to iPLA2 and the Rationale for Selective Inhibition

The phospholipase A2 (PLA2) superfamily of enzymes catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. These products can act as signaling molecules or be further metabolized to generate a diverse array of bioactive lipids, such as eicosanoids and platelet-activating factor. The PLA2 superfamily is broadly categorized into several families, including secreted PLA2s (sPLA2s), cytosolic Ca2+-dependent PLA2s (cPLA2s), and Ca2+-independent PLA2s (iPLA2s).

Group VIA iPLA2 (iPLA2β) is a key enzyme involved in maintaining membrane phospholipid homeostasis. However, its dysregulation has been implicated in the pathophysiology of several diseases, including neurodegenerative disorders, inflammation, and cancer. Therefore, the development of potent and selective inhibitors for iPLA2β is of significant interest for both basic research and therapeutic applications. This compound represents a valuable chemical tool to dissect the specific roles of iPLA2β and as a lead compound for drug development.

This compound: Chemical Properties and Inhibitory Activity

This compound is a polyfluoroalkyl ketone-based inhibitor. The presence of the pentafluoroethyl group is critical for its potent inhibitory activity.

Quantitative Inhibitory Data

This compound is distinguished by its high potency and selectivity for GVIA iPLA2. Its inhibitory activity is most commonly reported as the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50% (X_I(50)).

| Inhibitor | Target PLA2 Isoform | XI(50) | IC50 | Reference |

| This compound | GVIA iPLA2 (iPLA2β) | 0.0001 | N/A | [1] |

| This compound | GIVA cPLA2 | No significant inhibition | N/A | [1] |

| This compound | GV sPLA2 | No significant inhibition | N/A | [1] |

Mechanism of Action and Signaling Pathways

The inhibitory action of this compound is attributed to its interaction with the active site of GVIA iPLA2. The binding mode of fluoroketone inhibitors like this compound has been studied, revealing that the size and nature of the hydrophobic chain are critical for both activity and selectivity.

The inhibition of iPLA2β by this compound has significant downstream effects on cellular signaling. iPLA2β is a key enzyme in the generation of lipid second messengers, and its inhibition can modulate various signaling cascades. One of the well-documented pathways affected by iPLA2 inhibition is the p38 mitogen-activated protein kinase (MAPK) pathway.

iPLA2β and the p38 MAPK Signaling Pathway

Inhibition of iPLA2β can lead to the activation of the p38 MAPK signaling cascade. This pathway is involved in cellular responses to stress, inflammation, and apoptosis. The activation of p38 MAPK following iPLA2 inhibition can, in turn, influence the expression of downstream targets involved in cell cycle regulation and inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro iPLA2 Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against iPLA2β using a radiolabeled substrate.

Materials:

-

Recombinant human GVIA iPLA2

-

This compound

-

Radiolabeled substrate (e.g., L-α-1-palmitoyl-2-[1-14C]arachidonyl-phosphatidylcholine)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM EDTA

-

Scintillation fluid

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, add the desired concentration of this compound or vehicle control.

-

Add the recombinant iPLA2β enzyme to the tube and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quench solution (e.g., 2:1 chloroform:methanol).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the organic phase onto a TLC plate and develop the plate in the solvent system to separate the phospholipid substrate from the released free fatty acid.

-

Visualize the spots (e.g., using iodine vapor) and scrape the corresponding silica gel into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the XI(50) or IC50 value.

References

GK187 Compound: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA₂), an enzyme implicated in numerous physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for iPLA₂ activity assays are presented, along with a proposed signaling pathway modulated by this compound, visualized using the DOT language. This document is intended to serve as a valuable resource for researchers utilizing this compound as a pharmacological tool to investigate the roles of iPLA₂ in health and disease.

Chemical Structure and Physicochemical Properties

This compound, systematically named 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone, is a fluoroketone derivative. The presence of the pentafluoroethyl ketone moiety is crucial for its inhibitory activity, while the methoxyphenyl group contributes to its binding affinity and selectivity.

| Property | Value | Reference |

| Chemical Name | 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone | |

| CAS Number | 1071001-50-7 | |

| Molecular Formula | C₁₄H₁₅F₅O₂ | |

| Molecular Weight | 310.26 g/mol | |

| SMILES | COC1=CC=C(CCCCC(=O)C(F)(F)C(F)(F)F)C=C1 | |

| InChI | InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action and Selectivity

This compound functions as a selective inhibitor of Group VIA calcium-independent phospholipase A₂ (iPLA₂). iPLA₂ enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing a free fatty acid, such as arachidonic acid, and a lysophospholipid. These products are precursors for a variety of bioactive lipid mediators involved in signaling pathways that regulate inflammation, cell growth, and other cellular processes.

The inhibitory mechanism of fluoroketones like this compound is believed to involve the formation of a stable tetrahedral hemiacetal intermediate with the catalytic serine residue in the active site of iPLA₂. This interaction effectively blocks the enzyme's catalytic activity.

Signaling Pathway Modulation

The primary signaling pathway modulated by this compound is the iPLA₂-mediated release of arachidonic acid and subsequent eicosanoid production. By inhibiting iPLA₂, this compound reduces the availability of arachidonic acid for downstream conversion by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators.

Furthermore, studies on iPLA₂ inhibition have suggested a potential link to the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Inhibition of iPLA₂ can lead to cellular stress, which in turn may activate the p38 MAPK pathway, influencing cellular processes such as apoptosis and cell cycle arrest.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway modulated by this compound.

Experimental Protocols

The following protocols are generalized for the use of this compound in cell-based and biochemical assays. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

In Vitro iPLA₂ Activity Assay (Mixed Micelle Assay)

This assay measures the enzymatic activity of iPLA₂ by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate incorporated into mixed micelles.

Materials:

-

Recombinant human iPLA₂

-

This compound (dissolved in DMSO)

-

1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]PAPC)

-

Triton X-100

-

Assay Buffer: 100 mM HEPES (pH 7.4), 5 mM EDTA, 1 mM ATP, 1 mM DTT

-

Scintillation fluid and vials

Procedure:

-

Prepare mixed micelles by drying the desired amount of [¹⁴C]PAPC under a stream of nitrogen and then resuspending in assay buffer containing Triton X-100 by vortexing. The final concentration should be in the range of 100-200 µM PAPC and 400-800 µM Triton X-100.

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is below 1% in the assay.

-

In a microcentrifuge tube, add the following in order:

-

Assay buffer

-

This compound solution (or DMSO for control)

-

Recombinant iPLA₂ enzyme

-

-

Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the mixed micelle substrate solution.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quench solution (e.g., 2:1:0.8 methanol:chloroform:acetic acid).

-

Extract the released [¹⁴C]arachidonic acid using a suitable organic extraction method (e.g., Dole extraction).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percent inhibition of iPLA₂ activity for each this compound concentration and determine the IC₅₀ value.

Caption: Workflow for in vitro iPLA₂ activity assay.

Cellular Arachidonic Acid Release Assay

This assay measures the effect of this compound on arachidonic acid release from cultured cells.

Materials:

-

Cultured cells of interest (e.g., macrophages, endothelial cells)

-

[³H]Arachidonic Acid

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide)

-

Scintillation fluid and vials

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Label the cells by incubating them with [³H]arachidonic acid in serum-free medium for 18-24 hours.

-

Wash the cells thoroughly with fresh medium to remove unincorporated [³H]arachidonic acid.

-

Pre-treat the cells with various concentrations of this compound (or DMSO for control) in fresh medium for 1-2 hours.

-

Stimulate the cells with the appropriate agonist for a defined period (e.g., 30 minutes to a few hours).

-

Collect the cell culture supernatant.

-

Quantify the radioactivity in the supernatant using a scintillation counter.

-

The amount of radioactivity in the supernatant corresponds to the amount of released [³H]arachidonic acid.

-

Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity (supernatant + cell lysate).

Potential Applications

Given its selective inhibition of iPLA₂, this compound is a valuable tool for investigating the role of this enzyme in various biological contexts:

-

Inflammation Research: To study the contribution of iPLA₂ to inflammatory responses in various cell types and animal models of inflammatory diseases.

-

Cardiovascular Research: To explore the involvement of iPLA₂ in cardiovascular pathologies such as ischemia-reperfusion injury and atherosclerosis.

-

Neuroscience Research: To investigate the role of iPLA₂ in neuronal signaling, neuroinflammation, and neurodegenerative diseases.

-

Cancer Biology: To examine the contribution of iPLA₂ to cancer cell proliferation, survival, and metastasis.

Conclusion

This compound is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A₂. Its well-defined chemical structure and mechanism of action make it an indispensable tool for researchers studying the diverse roles of iPLA₂ in cellular physiology and pathology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the effective use of this compound in a research setting. Further studies are warranted to fully elucidate the complete selectivity profile and the downstream signaling consequences of this compound in various biological systems.

The Discovery and Development of GK187: A Potent and Selective GVIA iPLA₂ Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biochemical characterization of GK187 (1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-3-heptanone), a novel polyfluoroalkyl ketone. This compound has been identified as the most potent and selective inhibitor of Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂) reported to date.[1] This guide details the quantitative inhibitory data, the experimental protocols used for its characterization, and the relevant biochemical pathways, serving as a critical resource for scientists investigating lipid signaling and developing therapeutics targeting neurological and inflammatory disorders.

Introduction: The Role of GVIA iPLA₂ in Pathology

Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂), also known as PNPLA9, is a key enzyme in cellular lipid metabolism, responsible for hydrolyzing the sn-2 fatty acyl chain of glycerophospholipids to release free fatty acids and lysophospholipids.[2] Unlike other PLA₂ isoforms, its activity is independent of calcium concentration. GVIA iPLA₂ plays a crucial role in membrane phospholipid remodeling and maintaining membrane homeostasis.[2][3]

Emerging evidence implicates GVIA iPLA₂ in the pathophysiology of various diseases. Its activity is linked to inflammatory processes and the progression of neurological disorders, making it an important pharmaceutical target.[1] The development of potent and selective inhibitors is therefore critical to probe the specific functions of GVIA iPLA₂ and to explore its potential as a therapeutic target.

Discovery and Synthesis of this compound

This compound was developed as part of a study aimed at enhancing the potency of previously reported GVIA iPLA₂ inhibitors.[1] The lead compound, FKGK11, a phenyl-containing polyfluoroalkyl ketone, was systematically modified. Researchers explored the introduction of various substituents on the phenyl ring, leading to the synthesis of 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one (this compound). This modification resulted in a significant increase in inhibitory potency and selectivity.[1]

The synthesis of this compound and related compounds is achieved through a multi-step process, outlined below.

Caption: Chemical synthesis workflow for this compound.

Biochemical Characterization and Potency

This compound was characterized as a highly potent inhibitor of GVIA iPLA₂. Its inhibitory activity was quantified using a mixed micelle-based assay, which measures the release of a radiolabeled fatty acid from a phospholipid substrate. The key metric for potency is the XI(50) value, representing the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%.

Quantitative Inhibitor Data

The inhibitory potency and selectivity of this compound were compared against its lead compound and other major PLA₂ isoforms. The data clearly demonstrates its superior profile.

| Compound | Target Enzyme | % Inhibition (at 0.091 mol fraction) | XI(50) (mol fraction) |

| This compound | GVIA iPLA₂ | 99.8% | 0.0001 ± 0.0000 |

| This compound | GIVA cPLA₂ | < 25% (No Detectable Inhibition) | Not Determined |

| This compound | GV sPLA₂ | 32.8% | Not Determined |

| Lead Compound (FKGK11) | GVIA iPLA₂ | 99.9% | 0.0002 ± 0.0000 |

Data sourced from Magrioti et al., Bioorg. Med. Chem. 21(18), 5823-5829 (2013).

Mechanism of Action: The GVIA iPLA₂ Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of GVIA iPLA₂. This enzyme is a central node in a complex signaling network. By hydrolyzing phospholipids, GVIA iPLA₂ generates two key classes of signaling molecules: free fatty acids (like arachidonic acid) and lysophospholipids (like lysophosphatidylcholine). These products can be further metabolized into a cascade of bioactive lipids, including eicosanoids and lysophosphatidic acid (LPA), which regulate numerous downstream cellular processes such as cell growth, apoptosis, and inflammation.[4][5] Inhibition of GVIA iPLA₂ by this compound effectively blocks the production of these downstream mediators.

Caption: GVIA iPLA₂ signaling pathway and point of inhibition by this compound.

Experimental Protocols

The following protocols are based on the standard methodologies used for the characterization of GVIA iPLA₂ inhibitors.

General Synthesis of Polyfluoroalkyl Ketones

-

Olefination: An appropriate aromatic aldehyde is reacted with triethyl-4-phosphonocrotonate via a Horner-Wadsworth-Emmons reaction to produce an unsaturated ester.

-

Reduction: The resulting ester undergoes catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) to saturate the carbon-carbon double bond.

-

Saponification: The saturated ester is saponified using a base (e.g., 1 N NaOH in ethanol) to yield the corresponding carboxylic acid.

-

Acyl Chloride Formation: The carboxylic acid is converted to its acyl chloride derivative using oxalyl chloride in the presence of a catalytic amount of DMF.

-

Ketone Formation: The acyl chloride is reacted in situ with the appropriate anhydride (e.g., pentafluoropropionic anhydride for this compound) and pyridine to yield the final polyfluoroalkyl ketone. The product is then purified using column chromatography.

GVIA iPLA₂ Mixed Micelle Inhibition Assay

This assay quantifies enzyme activity by measuring the release of radiolabeled oleate from a phospholipid substrate presented in a mixed micelle environment.

-

Materials:

-

Assay Buffer: 80 mM Hepes (pH 7.5), 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mg/ml BSA.

-

Substrate: 1-palmitoyl-2-[¹⁴C]oleoyl-phosphatidylcholine (¹⁴C-POPC).

-

Detergent: Triton X-100.

-

Enzyme: Purified recombinant human GVIA iPLA₂.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., methyl acetate).

-

-

Protocol:

-

Prepare Mixed Micelles: Prepare a stock solution of mixed micelles containing ¹⁴C-POPC and Triton X-100 in the assay buffer. Micelles are formed by vortexing and sonication until the solution is clear. The final concentration in the assay is typically 400 µM Triton X-100 and 100 µM POPC.

-

Inhibitor Preparation: Prepare serial dilutions of this compound. The inhibitor is added to the assay tube and the solvent is evaporated.

-

Assay Initiation: Add 100 µL of the mixed micelle solution to the tubes containing the dried inhibitor.

-

Pre-incubation: Add the GVIA iPLA₂ enzyme to the assay tube and pre-incubate for 5 minutes at 40°C to allow for inhibitor-enzyme interaction.

-

Reaction: Initiate the reaction by adding the substrate-micelle solution. Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 40°C.

-

Quenching: Terminate the reaction by adding 2.5 mL of a Dole Reagent solution (isopropanol:heptane:0.5 M H₂SO₄, 400:100:20 v/v/v).

-

Extraction: Add 1.5 mL of heptane and 1.5 mL of deionized water, and vortex thoroughly. Centrifuge to separate the phases.

-

Quantification: Transfer an aliquot of the upper heptane layer (containing the released [¹⁴C]oleic acid) to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to a control reaction without inhibitor. Determine the XI(50) value by plotting percent inhibition against the mole fraction of the inhibitor.

-

Caption: Experimental workflow for the GVIA iPLA₂ mixed micelle assay.

Conclusion and Future Directions

This compound represents a significant advancement in the development of tools to study the function of GVIA iPLA₂. Its high potency and, crucially, its selectivity over other major PLA₂ isoforms, make it an invaluable pharmacological probe.[1] Future research will likely focus on utilizing this compound in cellular and animal models to further delineate the specific role of GVIA iPLA₂ in inflammatory and neurodegenerative diseases. Furthermore, the structural backbone of this compound serves as a promising scaffold for the development of next-generation therapeutic agents targeting this critical enzyme.

References

- 1. New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Unique Specificity and Regulation of Group VIA Calcium-Independent Phospholipase A2 (PNPLA9) and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane and Inhibitor Interactions of Intracellular Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group VIA Ca2+-Independent Phospholipase A2β (iPLA2β) and its role in β-cell Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of Pyrroloquinoline Quinone (PQQ)

An In-depth Technical Guide

Pyrroloquinoline quinone (PQQ), a redox-active quinone, has emerged as a molecule of significant interest in human health due to its diverse biological activities.[1] Initially identified as a bacterial cofactor, PQQ has demonstrated potent antioxidant properties and plays a crucial role as a cofactor for oxidative enzymes essential for mitochondrial function and ATP synthesis.[1][2] Preliminary research, encompassing in vitro, animal, and some human clinical studies, suggests a range of potential health benefits, including neuroprotection, improved cardiovascular health, enhanced cognitive function, and better weight management.[1][2]

Core Mechanisms of Action

PQQ's primary effects are attributed to its powerful antioxidant capacity and its ability to stimulate mitochondrial biogenesis, the process of creating new mitochondria.[3] It functions as a redox cofactor, participating in various biological processes and protecting against oxidative stress-mediated damage.[2][4] PQQ has been shown to be a more potent antioxidant than vitamin C in scavenging free radicals.[5][6] Furthermore, it modulates multiple cellular signaling pathways, influencing cell growth, differentiation, and metabolism.[2]

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative findings from preliminary studies on PQQ.

Table 1: Effects of PQQ on Mitochondrial Function and Biogenesis

| Experimental Model | PQQ Concentration/Dose | Duration | Key Findings | Reference |

| Mouse Hepatocytes (Hepa1-6 cells) | 10–30 μM | 24–48 hours | Increased citrate synthase and cytochrome c oxidase activity, mitochondrial DNA content, and cellular oxygen respiration. | [7] |

| Mice | Diet deficient in PQQ | - | Reduced mitochondrial content. | [2] |

| Chondrocytes from C57BL/6 mice | 10 µmol/L | 24 hours | Reduced mitochondrial damage induced by TNF-α (50 ng/mL) by maintaining ATP levels and mitochondrial membrane potential. | [8] |

| Obese Mice (C57BL/6J) | 20 mg/kg/day | 6 weeks | Decreased total body and visceral fat; reduced lipid content and smaller fat droplet size in adipocytes. | [8] |

| Aged Mice | 20 mg/kg/day | 10 weeks | Attenuated age-related muscle atrophy by increasing fiber size. | [8] |

| Men (human subjects) | 20 mg/day | 6 weeks (with endurance training) | Increased PGC-1α protein levels from baseline. | [9] |

Table 2: Neuroprotective and Cognitive Effects of PQQ

| Study Population/Model | PQQ Dosage | Duration | Key Findings | Reference |

| Elderly healthy subjects (n=41) | 20 mg/day | 12 weeks | Significantly smaller change in Stroop interference ratios compared to placebo, suggesting prevention of brain function reduction, especially in attention and working memory. | [10] |

| Adults (20-65 years) | 20 mg/day | 12 weeks | Improvements in composite memory and verbal memory. | [11] |

| Younger adults (20-40 years) | 20 mg/day | 8 weeks | Improved cognitive flexibility, processing speed, and execution speed. | [11] |

| Older adults (41-65 years) | 20 mg/day | 12 weeks | Improvements in complex and verbal memory. | [11] |

| Elderly adults | 20 mg/day | - | Improved cognitive measures. | [9] |

Table 3: Anti-inflammatory and Metabolic Effects of PQQ

| Study Population/Model | PQQ Dosage | Duration | Key Findings | Reference |

| Human subjects | 5–10 mg/day | - | Reduced C-reactive protein, interleukin-6 levels, and plasma malonaldehyde levels. | [9] |

| Human subjects | 0.2 and 0.3 mg/kg | - | Enhanced antioxidant capacity and reduced systemic inflammation. | [12] |

| Diabetic mice | PQQ supplementation | - | Improved insulin sensitivity and reduced hyperglycemia. | [2] |

| Mice on a high-fat diet | PQQ supplementation | - | Enhanced insulin sensitivity and glucose tolerance. | [2] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in PQQ research.

In Vitro Mitochondrial Biogenesis Assay

-

Cell Line: Mouse hepatocytes (Hepa1-6 cells).

-

Treatment: Cells were exposed to PQQ at concentrations of 10-30 micromolar for 24 to 48 hours.

-

Mitochondrial Activity Assessment:

-

Enzyme Activity: Citrate synthase and cytochrome c oxidase activities were measured as markers of mitochondrial content.

-

Mitochondrial Staining: Mitotracker staining was used to visualize and quantify mitochondria.

-

Mitochondrial DNA (mtDNA) Content: The quantity of mtDNA was measured to assess mitochondrial proliferation.

-

Oxygen Respiration: Cellular oxygen consumption was monitored to determine the rate of aerobic respiration.[7]

-

Animal Study on Neuroprotection

-

Animal Model: A rat model of intracerebral hemorrhage.

-

Intervention: PQQ was administered to the rats.

-

Behavioral Assessment: Locomotor activity was evaluated to assess functional recovery.

-

Histological Analysis: Brain tissue was examined for the formation of hematomas and brain edema.

-

Biochemical Analysis: Levels of reactive oxygen species (ROS) were measured to assess oxidative stress, and neuronal apoptosis was quantified.[13]

Human Clinical Trial on Cognitive Function

-

Study Design: A randomized, placebo-controlled, double-blind study.

-

Participants: 41 elderly healthy subjects.

-

Intervention: Participants were orally administered 20 mg of PQQ disodium salt (BioPQQ™) or a placebo daily for 12 weeks.

-

Cognitive Assessment:

-

Stroop and Reverse Stroop Test: Used to evaluate selective attention.

-

Touch M Laptop Tablet Test: Employed to assess visual-spatial cognitive function.

-

-

Physiological Monitoring: Blood and urinary parameters were analyzed to monitor for any adverse events.[10]

-

Cerebral Blood Flow Measurement: Near-infrared spectrometry (NIRS) was used in a preliminary experiment to measure cerebral blood flow in the prefrontal cortex.[10]

Signaling Pathways and Experimental Workflows

PQQ's effects are mediated through its influence on several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

PQQ-Mediated Mitochondrial Biogenesis

PQQ stimulates mitochondrial biogenesis primarily through the activation of the PGC-1α pathway.[7] This involves the phosphorylation of CREB, which in turn activates the PGC-1α promoter, leading to increased expression of this master regulator of mitochondrial biogenesis.[7][8] PGC-1α then co-activates nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), ultimately leading to the synthesis of new mitochondria.[2][7]

PQQ's Influence on Cellular Signaling

PQQ modulates a wide array of signaling pathways that are crucial for cellular homeostasis, including the MAPK, PI3K/Akt, and JAK/STAT pathways.[2] These pathways regulate processes such as cell proliferation, apoptosis, and the inflammatory response.[2][8] By influencing these pathways, PQQ can impact cellular redox balance and protect against oxidative stress.[2]

Experimental Workflow for Assessing PQQ's Cognitive Effects

The clinical investigation of PQQ's impact on cognitive function follows a structured workflow, from participant recruitment to data analysis, ensuring the reliability of the findings.

References

- 1. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Pyrroloquinoline quinone: properties, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. PQQ Supplements: Benefits, Side Effects, and More [webmd.com]

- 7. Pyrroloquinoline quinone stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the Antioxidant Supplement Pyrroloquinoline Quinone Disodium Salt (BioPQQ™) on Cognitive Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrroloquinoline quinone disodium salt improves brain function in both younger and older adults - Food & Function (RSC Publishing) DOI:10.1039/D2FO01515C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of GK187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity profile, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology.

Inhibitory Activity and Selectivity of this compound

This compound demonstrates high potency and selectivity for GVIA iPLA₂. The inhibitory activity of this compound and its selectivity against other major phospholipase A₂ (PLA₂) isoforms, namely Group IVA cytosolic PLA₂ (GIVA cPLA₂) and Group V secretory PLA₂ (GV sPLA₂), are summarized in the table below.

| Enzyme Target | Inhibitory Activity (XI(50)) | Selectivity vs. GVIA iPLA₂ |

| GVIA iPLA₂ | 0.0001 | - |

| GIVA cPLA₂ | No significant inhibition | >1000-fold |

| GV sPLA₂ | No significant inhibition | >1000-fold |

XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50%.

Experimental Protocols

The in vitro characterization of this compound involves specific assays to determine its inhibitory effects on various PLA₂ enzymes. The methodologies for these key experiments are detailed below.

In Vitro Inhibition of GVIA iPLA₂, GIVA cPLA₂, and GV sPLA₂

A mixed micelle-based assay is employed to determine the inhibitory activity of this compound against GVIA iPLA₂, GIVA cPLA₂, and GV sPLA₂.[1]

Materials:

-

Human GVIA iPLA₂, GIVA cPLA₂, and GV sPLA₂ enzymes

-

1-palmitoyl-2-arachidonyl-phosphatidylcholine (PAPC) as substrate

-

Triton X-100

-

Assay buffer (specific composition for each enzyme)

-

This compound inhibitor solution

-

Scintillation counter

Procedure:

-

Prepare mixed micelles containing the substrate (PAPC) and Triton X-100 in the appropriate assay buffer.

-

Pre-incubate the respective PLA₂ enzyme with varying concentrations of the this compound inhibitor solution.

-

Initiate the enzymatic reaction by adding the mixed micelle substrate solution to the enzyme-inhibitor mixture.

-

Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Terminate the reaction.

-

Extract the released radiolabeled arachidonic acid.

-

Quantify the amount of released arachidonic acid using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the XI(50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Signaling Pathway

This compound, by inhibiting GVIA iPLA₂, modulates the arachidonic acid (AA) signaling pathway. iPLA₂ is a key enzyme responsible for the release of AA from membrane phospholipids. Once released, AA can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into various pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. By blocking the initial step of AA release, this compound effectively downregulates the production of these inflammatory mediators.

Inhibition of GVIA iPLA₂ by this compound in the Arachidonic Acid Pathway.

Experimental Workflow for Determining Inhibitory Activity

The logical workflow for assessing the in vitro inhibitory activity of this compound is depicted below. This process starts with the preparation of the enzyme and inhibitor, followed by the enzymatic reaction and subsequent data analysis to determine the potency of the inhibitor.

Workflow for the in vitro assessment of this compound inhibitory activity.

References

GK187: A Potent and Selective Inhibitor of Group VIA Calcium-Independent Phospholipase A2

An In-depth Technical Guide on the Selectivity of GK187 for GVIA iPLA₂ over GIVA cPLA₂

This technical guide provides a comprehensive overview of the inhibitory activity and selectivity of the polyfluoroalkyl ketone, this compound. The document is intended for researchers, scientists, and drug development professionals interested in the specific modulation of phospholipase A₂ (PLA₂) enzymes, with a particular focus on the distinction between the calcium-independent Group VIA (GVIA iPLA₂) and the cytosolic Group IVA (GIVA cPLA₂) isoforms.

Introduction to this compound and PLA₂ Isoform Selectivity

Phospholipase A₂ enzymes are critical players in a variety of cellular processes, including signal transduction, membrane homeostasis, and the inflammatory cascade, primarily through the liberation of arachidonic acid and lysophospholipids from the sn-2 position of glycerophospholipids. The development of isoform-specific inhibitors is crucial for dissecting the distinct roles of these enzymes in health and disease.

This compound, chemically known as 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one, has emerged as a highly potent and selective inhibitor of GVIA iPLA₂ (also known as PLA2G6A).[1] Its selectivity is a key attribute, as it displays no significant inhibitory activity against the closely related GIVA cPLA₂ (PLA2G4A) or the secreted Group V sPLA₂.[1] This remarkable selectivity makes this compound an invaluable pharmacological tool for investigating the specific functions of GVIA iPLA₂.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified using a mixed-micelle based assay, with the results expressed as the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50% (XI(50)). This method is particularly suited for studying the inhibition of interfacial enzymes like PLA₂.

| Compound | Target Enzyme | Inhibition Metric (XI(50)) | Selectivity Profile |

| This compound | GVIA iPLA₂ (PLA2G6A) | 0.0001 | Potent and selective inhibitor of GVIA iPLA₂.[1] |

| This compound | GIVA cPLA₂ (PLA2G4A) | No significant inhibition | Lacks inhibitory activity against GIVA cPLA₂.[1] |

| This compound | GV sPLA₂ | No significant inhibition | Lacks inhibitory activity against GV sPLA₂.[1] |

Note on XI(50): The XI(50) value represents the mole fraction of the inhibitor within the mixed micelle environment that is necessary to achieve 50% inhibition of the enzyme's activity. A lower XI(50) value indicates a higher inhibitory potency at the lipid interface. This metric is distinct from the more commonly used IC₅₀, which represents the molar concentration of an inhibitor required to produce 50% inhibition in a bulk solution. For interfacial enzymes like PLA₂, the XI(50) is often considered a more mechanistically relevant measure of potency.

Experimental Protocols

The following protocols are based on established methodologies for assessing the activity and inhibition of PLA₂ enzymes, consistent with the techniques used in the primary literature describing this compound.

Mixed Micelle-Based PLA₂ Activity Assay

This assay is used to determine the enzymatic activity of GVIA iPLA₂ and GIVA cPLA₂ and their inhibition by this compound.

Materials:

-

Enzymes: Recombinant human GVIA iPLA₂ and GIVA cPLA₂.

-

Substrate: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC).

-

Detergent: Triton X-100.

-

Buffer: Tris-HCl buffer (pH 7.4) containing CaCl₂ (for GIVA cPLA₂) or EGTA (for GVIA iPLA₂).

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Radiolabeled substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine) for detection of product formation.

Procedure:

-

Preparation of Mixed Micelles:

-

A mixture of PAPC and Triton X-100 is prepared in the appropriate buffer.

-

For inhibition studies, varying concentrations of this compound are incorporated into the mixed micelles. The mole fraction of the inhibitor is calculated relative to the total surfactant (PAPC + Triton X-100).

-

-

Enzyme Reaction:

-

The enzyme (GVIA iPLA₂ or GIVA cPLA₂) is added to the mixed micelle solution to initiate the reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Termination and Product Separation:

-

The reaction is terminated by the addition of a quenching solution (e.g., a mixture of organic solvents).

-

The liberated radiolabeled arachidonic acid is separated from the unreacted substrate using thin-layer chromatography (TLC).

-

-

Quantification:

-

The amount of radioactivity in the spot corresponding to free arachidonic acid is quantified using a scintillation counter.

-

Enzyme activity is calculated as the rate of product formation.

-

For inhibition studies, the percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the activity in its absence. The XI(50) value is then calculated from the dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for determining the inhibitory potency of this compound.

Signaling Pathways

The high selectivity of this compound allows for the specific interrogation of the signaling pathways mediated by GVIA iPLA₂ without confounding effects from the inhibition of GIVA cPLA₂.

GVIA iPLA₂ (PLA2G6A) Signaling

GVIA iPLA₂ is implicated in a range of cellular functions, including membrane remodeling and the generation of signaling molecules. Its activity is generally considered calcium-independent and can be regulated by factors such as ATP and caspase-3 cleavage. One notable pathway involves the production of lysophospholipids, which can then be further metabolized or act as signaling molecules themselves. Additionally, GVIA iPLA₂ activity has been linked to the induction of neutral sphingomyelinase, leading to ceramide production and the activation of apoptotic pathways.

Caption: GVIA iPLA₂ signaling and its inhibition by this compound.

GIVA cPLA₂ (PLA2G4A) Signaling

GIVA cPLA₂ is a key enzyme in the initiation of the inflammatory cascade. Its activation is calcium-dependent and often triggered by stimuli that increase intracellular calcium levels. Upon activation, GIVA cPLA₂ translocates to the perinuclear and endoplasmic reticulum membranes, where it preferentially hydrolyzes phospholipids containing arachidonic acid. The released arachidonic acid is then available for conversion into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.

Caption: GIVA cPLA₂ signaling and the lack of inhibition by this compound.

Conclusion

This compound is a powerful research tool characterized by its potent and highly selective inhibition of GVIA iPLA₂. Its lack of activity against GIVA cPLA₂ allows for the precise dissection of the cellular roles of GVIA iPLA₂ in various physiological and pathological processes. The data and protocols presented in this guide underscore the utility of this compound for researchers in the fields of lipid signaling, inflammation, and drug discovery. The distinct signaling pathways of GVIA iPLA₂ and GIVA cPLA₂ highlight the importance of developing such selective inhibitors to advance our understanding of lipid metabolism and its role in human health.

References

Methodological & Application

Application Notes and Protocols for GK187, a Selective Group VIA iPLA2 Inhibitor, in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GK187 is a potent and highly selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[1] This enzyme plays a crucial role in cellular phospholipid metabolism, catalyzing the hydrolysis of the sn-2 fatty acyl bond of phospholipids to release free fatty acids, such as arachidonic acid, and lysophospholipids. The GVIA iPLA2 pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, and signal transduction. These application notes provide detailed methodologies for utilizing this compound in cell culture experiments to investigate the physiological and pathological roles of GVIA iPLA2.

Mechanism of Action

This compound exerts its inhibitory effect on GVIA iPLA2, an enzyme that, when activated, initiates a signaling cascade. This cascade involves the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Furthermore, GVIA iPLA2 activity can lead to the production of ceramide, a sphingolipid known to be a key mediator of apoptosis. By inhibiting GVIA iPLA2, this compound can effectively block these downstream signaling pathways.

Data Presentation

The inhibitory potency of this compound has been determined in in vitro enzyme assays. The following table summarizes the available quantitative data for this compound and a related modified inhibitor, GK766.

| Compound | Target | Assay Type | IC50 / XI(50) | Notes |

| This compound | GVIA iPLA2 | Mixed Micelle Assay | XI(50) = 0.0001 | Highly potent and selective over GIVA cPLA2 and GV sPLA2.[1] |

| This compound | GVIA iPLA2 | In vitro lipidomics assay | IC50 = 0.17 µM | |

| This compound | GIVA cPLA2 | In vitro lipidomics assay | IC50 = 26.2 µM | Demonstrates selectivity for GVIA iPLA2. |

| GK766 | GVIA iPLA2 | In vitro lipidomics assay | IC50 = 0.36 µM | Oxidatively modified version of this compound. |

| GK766 | GIVA cPLA2 | In vitro lipidomics assay | IC50 = 121 µM | Improved selectivity compared to this compound. |

XI(50) is the mole fraction of the inhibitor in the total substrate interface required to inhibit enzyme activity by 50%.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in a cell culture setting. These protocols are based on general principles for small molecule inhibitors and should be optimized for specific cell lines and experimental conditions.

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the basic steps for maintaining a cell line and treating it with this compound.

Materials:

-

Cell line of interest (e.g., Human erythroleukemia cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS), sterile

-

Tissue culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density.

-

Allow cells to adhere and grow overnight in the incubator.

-

-

This compound Preparation and Treatment:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) should always be included.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired downstream assays, such as cell viability, apoptosis, or western blot analysis.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

MTT Addition:

-

After the this compound treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis in cells treated with this compound by flow cytometry.

Materials:

-

Cells treated with this compound in a 6-well plate (from Protocol 1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

-

Visualizations

Signaling Pathway of GVIA iPLA2 and its Inhibition by this compound

Caption: GVIA iPLA2 signaling and this compound inhibition.

Experimental Workflow for Cell Viability Assay

Caption: Cell viability (MTT) assay workflow.

Experimental Workflow for Apoptosis Assay

Caption: Apoptosis assay workflow.

References

Application Notes and Protocols for Utilizing GK187 in Inflammasome Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[2][3]

Activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[4][5] The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, leading to the assembly of the inflammasome complex.[2][5] This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1.[3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves gasdermin D to induce pyroptosis.[6]

GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2).[7][8] The role of iPLA2 in NLRP3 inflammasome activation is a subject of ongoing research, with some studies suggesting its involvement and others indicating it may be dispensable, depending on the cell type and stimulus.[9][10][11] These application notes provide a framework for using this compound as a chemical probe to investigate the contribution of GVIA iPLA2 to NLRP3 inflammasome activation in various experimental systems.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for assessing the impact of this compound.

Caption: Canonical NLRP3 inflammasome activation pathway and the putative role of GVIA iPLA2.

Caption: General experimental workflow for evaluating the effect of this compound on NLRP3 inflammasome activation.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.

Materials:

-

Murine BMDMs or THP-1 monocytes

-

DMEM or RPMI-1640 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

PMA (for THP-1 differentiation)

-

LPS (lipopolysaccharide)

-

ATP (adenosine triphosphate) or Nigericin

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

For BMDMs: Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed at a density of 0.5 x 10^6 cells/well in a 12-well plate or 0.1 x 10^6 cells/well in a 96-well plate.[9]

-

For THP-1 cells: Culture in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Differentiate monocytes into macrophages by treating with 100 nM PMA for 48-72 hours. Seed at a density of 0.2 x 10^6 cells/well in a 96-well plate.[12]

-

-

Priming (Signal 1):

-

Inhibitor Treatment:

-

Following priming, gently wash the cells with pre-warmed PBS.

-

Add fresh serum-free medium containing various concentrations of this compound or vehicle control.

-

Pre-incubate for 30-60 minutes.

-

-

Activation (Signal 2):

-

Sample Collection:

-

After the activation period, carefully collect the cell culture supernatants for analysis of secreted cytokines (IL-1β) and LDH.

-

Lyse the remaining cells for analysis of caspase-1 activity or ASC speck formation.

-

Protocol 2: Measurement of IL-1β Release by ELISA

Materials:

-

Cell culture supernatants from Protocol 1

-

Commercially available IL-1β ELISA kit (e.g., from R&D Systems or eBioscience)

-

Microplate reader

Procedure:

-

Perform the IL-1β ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-1β in each sample based on a standard curve.

Protocol 3: Caspase-1 Activity Assay

Materials:

-

Cell lysates from Protocol 1

-

Commercially available fluorometric or colorimetric caspase-1 activity assay kit (e.g., from Abcam, Promega, or Boster Bio).[11][13][14]

-

Fluorometer or spectrophotometer

Procedure:

-

Lyse the cells according to the kit's protocol.

-

Add the caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA).[11][13]

-

Incubate as recommended by the manufacturer.

-

Measure the fluorescence or absorbance to determine caspase-1 activity.

-

Normalize the activity to the total protein concentration of the cell lysate.

Protocol 4: ASC Speck Formation Assay by Immunofluorescence

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

After inflammasome activation (Protocol 1), wash the cells on coverslips with PBS.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-ASC antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of cells containing ASC specks.[10]

Protocol 5: Measurement of Pyroptosis by LDH Release Assay

Materials:

-

Cell culture supernatants from Protocol 1

-

Commercially available LDH cytotoxicity assay kit (e.g., from Promega or Thermo Fisher Scientific)

-

Microplate reader

Procedure:

-

Perform the LDH assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of LDH release relative to a positive control (lysed cells).

Data Presentation

Summarize all quantitative data in tables for clear comparison.

Table 1: Effect of this compound on IL-1β Release

| Treatment Group | This compound Conc. (µM) | IL-1β (pg/mL) ± SD | % Inhibition |

| Unstimulated | 0 | Value | - |

| LPS + ATP/Nigericin | 0 | Value | 0 |

| LPS + ATP/Nigericin | X | Value | % |

| LPS + ATP/Nigericin | Y | Value | % |

| LPS + ATP/Nigericin | Z | Value | % |

Table 2: Effect of this compound on Caspase-1 Activity

| Treatment Group | This compound Conc. (µM) | Relative Caspase-1 Activity ± SD | % Inhibition |

| Unstimulated | 0 | Value | - |

| LPS + ATP/Nigericin | 0 | Value | 0 |

| LPS + ATP/Nigericin | X | Value | % |

| LPS + ATP/Nigericin | Y | Value | % |

| LPS + ATP/Nigericin | Z | Value | % |

Table 3: Effect of this compound on ASC Speck Formation

| Treatment Group | This compound Conc. (µM) | % Cells with ASC Specks ± SD | % Inhibition |

| Unstimulated | 0 | Value | - |

| LPS + ATP/Nigericin | 0 | Value | 0 |

| LPS + ATP/Nigericin | X | Value | % |

| LPS + ATP/Nigericin | Y | Value | % |

| LPS + ATP/Nigericin | Z | Value | % |

Table 4: Effect of this compound on Pyroptosis (LDH Release)

| Treatment Group | This compound Conc. (µM) | % LDH Release ± SD | % Inhibition |

| Unstimulated | 0 | Value | - |

| LPS + ATP/Nigericin | 0 | Value | 0 |

| LPS + ATP/Nigericin | X | Value | % |

| LPS + ATP/Nigericin | Y | Value | % |

| LPS + ATP/Nigericin | Z | Value | % |

Conclusion

These application notes provide a comprehensive guide for researchers to utilize this compound as a pharmacological tool to investigate the role of GVIA iPLA2 in NLRP3 inflammasome activation. By systematically applying the described protocols and analyzing the readouts, researchers can gain valuable insights into the molecular mechanisms governing inflammasome-mediated inflammation and explore the therapeutic potential of targeting iPLA2 in inflammatory diseases. The conflicting reports on the role of iPLA2 in inflammasome activation highlight the importance of careful experimental design and interpretation of results within the specific cellular and stimulus context.

References

- 1. mdpi.com [mdpi.com]

- 2. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 4. Control of phospholipase A2 activities for the treatment of inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Connecting two pathways through Ca 2+ signaling: NLRP3 inflammasome activation induced by a hypermorphic PLCG2 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium-Independent Phospholipase A2β Is Dispensable in Inflammasome Activation and Its Inhibition by Bromoenol Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEDF Inhibits the Activation of NLRP3 Inflammasome in Hypoxia Cardiomyocytes through PEDF Receptor/Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phospholipase A2 inhibitors for the treatment of inflammatory diseases: a patent review (2010--present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

Application of GK187 in Lipid Metabolism Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GK187 is a highly potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA₂), also known as PNPLA9.[1][2] This enzyme plays a crucial role in cellular lipid metabolism by catalyzing the hydrolysis of the sn-2 fatty acyl chain of phospholipids, leading to the release of free fatty acids and lysophospholipids.[3] These products are not only essential for membrane remodeling and homeostasis but also act as precursors for a variety of bioactive lipid mediators, such as eicosanoids.[1][4] Given the involvement of GVIA iPLA₂ in fundamental cellular processes including signal transduction, cell proliferation, and apoptosis, its dysregulation has been implicated in a range of pathologies, including metabolic diseases.[5][6]

The specificity and potency of this compound make it an invaluable tool for elucidating the precise functions of GVIA iPLA₂ in both normal physiology and disease states. By inhibiting GVIA iPLA₂, researchers can investigate its role in fatty acid metabolism, the formation of lipid droplets, and the production of inflammatory lipid mediators.[7] These application notes provide an overview of the utility of this compound in lipid metabolism research, along with detailed protocols for its use in key experiments.

Mechanism of Action of this compound

This compound, with the chemical name 1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)-heptan-3-one, is a polyfluoroalkyl ketone-based inhibitor.[2] It exhibits exceptional potency, with a reported XI(50) value of 0.0001 for GVIA iPLA₂.[2] Importantly, it shows high selectivity, with no significant inhibition of Group IVA cytosolic PLA₂ (cPLA₂) or Group V secretory PLA₂ (sPLA₂), making it a precise tool for studying the specific functions of GVIA iPLA₂.[2]

Key Applications in Lipid Metabolism Research

-

Investigation of Basal and Stimulated Fatty Acid Release: this compound can be used to determine the contribution of GVIA iPLA₂ to the release of fatty acids, such as arachidonic acid, from cellular membranes under both basal and stimulated conditions.[8]

-

Elucidation of Lipid Droplet Dynamics: Researchers can employ this compound to study the role of GVIA iPLA₂ in the formation, maintenance, and degradation of lipid droplets, which are central organelles in lipid storage and metabolism.[7]

-

Analysis of Eicosanoid and Bioactive Lipid Production: By inhibiting the initial step of fatty acid release, this compound allows for the investigation of GVIA iPLA₂'s role in the downstream synthesis of eicosanoids (prostaglandins, leukotrienes) and other lipid signaling molecules.[4][9]

-

Studies on Membrane Phospholipid Remodeling: this compound is a valuable tool for understanding how GVIA iPLA₂ contributes to the maintenance of membrane phospholipid composition and integrity.[3]

Data Presentation

Table 1: Inhibitory Potency and Selectivity of this compound

| Enzyme Target | This compound XI(50) | Reference Compound (BEL) XI(50) |

| GVIA iPLA₂ | 0.0001 | ~0.01 |

| GIVA cPLA₂ | No significant inhibition | No significant inhibition |

| GV sPLA₂ | No significant inhibition | No significant inhibition |

Data is representative and compiled from literature.[2] XI(50) is the mole fraction of the inhibitor in the total substrate interface required to cause 50% inhibition of the enzyme's activity.

Table 2: Representative Data on the Effect of this compound on Arachidonic Acid Release

| Cell Type | Treatment | Arachidonic Acid Release (pmol/10^6 cells) |

| Macrophages | Vehicle Control | 150 ± 15 |

| Macrophages | This compound (1 µM) | 45 ± 8 |

| Macrophages | Stimulant (e.g., LPS) | 850 ± 50 |

| Macrophages | Stimulant + this compound (1 µM) | 250 ± 30 |

This table presents hypothetical data to illustrate the expected outcome of an experiment using this compound to inhibit arachidonic acid release.

Experimental Protocols

Protocol 1: In Vitro GVIA iPLA₂ Inhibition Assay

Objective: To determine the inhibitory effect of this compound on GVIA iPLA₂ activity in a cell-free system.

Materials:

-

Recombinant human GVIA iPLA₂

-

Phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-phosphatidylcholine)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EDTA, 1 mM ATP)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare the phospholipid substrate solution in the assay buffer.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Initiate the reaction by adding recombinant GVIA iPLA₂.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., Dole's reagent).

-

Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Protocol 2: Cellular Fatty Acid Release Assay

Objective: To measure the effect of this compound on the release of fatty acids from cultured cells.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium

-

[³H]Arachidonic acid

-

This compound stock solution (in DMSO)

-

Stimulant (e.g., lipopolysaccharide - LPS)

-

Phosphate-buffered saline (PBS)

-